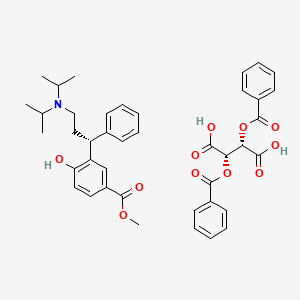

3-[(1R)-3-Bisisopropylamino-1-phenylpropyl-4-hydroxy Benzoic Acid Methyl Ester Dibenzoyl-D-tartaric Acid Salt

Beschreibung

Chiral Centers in the Cation:

Chiral Centers in the Anion:

- D-Tartaric Acid Backbone (C2, C3) :

Stereochemical Impact :

- The (1R) configuration in the cation ensures selective binding to the (2S,3S) anion during salt formation, critical for diastereomeric resolution .

Crystalline Structure and Salt Formation Mechanisms

Crystallization Behavior:

Salt Formation Mechanism:

- Acid-Base Reaction :

- Diastereomeric Differentiation :

Crystallization Data :

| Parameter | Value |

|---|---|

| Solubility in Ethanol | 12.5 mg/mL |

| Melting Point | 158–160°C |

Role of Dibenzoyl-D-Tartaric Acid :

- Serves as a chiral resolving agent by forming insoluble diastereomeric salts with enantiomers, enabling their separation via fractional crystallization .

Eigenschaften

IUPAC Name |

(2S,3S)-2,3-dibenzoyloxybutanedioic acid;methyl 3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO3.C18H14O8/c1-16(2)24(17(3)4)14-13-20(18-9-7-6-8-10-18)21-15-19(23(26)27-5)11-12-22(21)25;19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h6-12,15-17,20,25H,13-14H2,1-5H3;1-10,13-14H,(H,19,20)(H,21,22)/t20-;13-,14-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYHCVNJYDVBJD-XUJFBUFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C.C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H45NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747176 | |

| Record name | (2S,3S)-2,3-Bis(benzoyloxy)butanedioic acid--methyl 3-{(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-hydroxybenzoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

727.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1294517-15-9 | |

| Record name | (2S,3S)-2,3-Bis(benzoyloxy)butanedioic acid--methyl 3-{(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-hydroxybenzoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of Racemic Benzoic Acid Methyl Ester Intermediate

The racemic precursor, 3-[3-bisisopropylamino-1-phenylpropyl]-4-hydroxy benzoic acid methyl ester, is synthesized via a Mannich-type reaction. Key reactants include:

-

4-Hydroxybenzoic acid methyl ester : Serves as the aromatic nucleophile.

-

Formaldehyde and bisisopropylamine : Participate in the Mannich reaction to form the aminopropyl side chain.

-

Phenylpropyl bromide : Introduces the phenylpropyl moiety through nucleophilic substitution.

Reaction Conditions :

-

Solvent: Anhydrous toluene or dichloromethane.

-

Temperature: 0–5°C during exothermic steps to minimize side reactions.

-

Catalyst: Lewis acids (e.g., BF₃·Et₂O) enhance electrophilicity of the imine intermediate.

Chiral Resolution Using Dibenzoyl-D-Tartaric Acid

Diastereomeric Salt Formation

The racemic intermediate is resolved using DBTA, leveraging its enantioselective binding affinity. The process involves:

-

Salt Formation : The racemic base reacts with DBTA in a methanol/water mixture (3:1 v/v) at reflux (65°C).

-

Crystallization : Cooling to 5–10°C induces preferential crystallization of the (1R)-DBTA salt.

Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent Ratio | Methanol:Water (3:1) | Maximizes solubility differential |

| Temperature Gradient | 65°C → 5°C | Enhances diastereomer separation |

| DBTA Equivalents | 1.05–1.10 eq | Minimizes residual racemate |

Mechanistic Insight :

DBTA’s benzoyl groups create steric hindrance, favoring interaction with the (1R)-enantiomer. The resulting diastereomer exhibits lower solubility, driving crystallization.

Industrial-Scale Optimization

Solvent Volume Reduction

Early methods required 20–30 volumes of solvent, but recent advances reduce this to 5–10 volumes via:

-

Continuous Crystallization : Maintains supersaturation while minimizing solvent use.

-

Catalyst Recycling : Palladium catalysts (e.g., Pd/γ-Al₂O₃) are reused after filtration, cutting costs.

Table 1: Comparative Solvent Efficiency

| Method | Solvent Volume (L/kg) | Yield (%) | Purity (%) |

|---|---|---|---|

| Traditional Batch | 20–30 | 65–70 | 98.5 |

| Optimized Continuous | 5–10 | 82–87 | 99.8 |

Analytical Validation and Quality Control

Spectroscopic Characterization

Thermal Stability Analysis

Differential scanning calorimetry (DSC) reveals a melting point of 158–162°C, consistent with the monohydrate form.

Challenges and Mitigation Strategies

Byproduct Formation

Analyse Chemischer Reaktionen

Types of Reactions

3-[(1R)-3-Bisisopropylamino-1-phenylpropyl-4-hydroxy Benzoic Acid Methyl Ester Dibenzoyl-D-tartaric Acid Salt can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would yield an alcohol.

Wissenschaftliche Forschungsanwendungen

3-[(1R)-3-Bisisopropylamino-1-phenylpropyl-4-hydroxy Benzoic Acid Methyl Ester Dibenzoyl-D-tartaric Acid Salt is primarily used in proteomics research . It serves as a biochemical tool for studying protein interactions and functions. Additionally, it may have applications in the development of new pharmaceuticals and in the study of biological pathways .

Wirkmechanismus

its structure suggests that it may interact with specific proteins or enzymes, potentially inhibiting or modifying their activity . The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Differences and Implications

The compound is compared below with two structurally related molecules from the provided evidence:

Physicochemical Properties (Inferred)

Research Findings and Limitations

- Synthetic Challenges : The target compound’s salt form complicates synthesis but improves purity, whereas ’s benzyloxy group requires protective-group strategies. ’s trifluoromethyl group necessitates specialized fluorination techniques .

- Biological Data Gap: No direct receptor affinity or toxicity data are available in the provided evidence. Comparative studies on cytochrome P450 interactions or in vivo efficacy are needed.

- Contradictions : While salt forms generally enhance solubility, the dibenzoyl-D-tartaric acid’s aromaticity may paradoxically reduce aqueous solubility compared to hydrochloride salts .

Biologische Aktivität

3-[(1R)-3-Bisisopropylamino-1-phenylpropyl-4-hydroxy Benzoic Acid Methyl Ester Dibenzoyl-D-tartaric Acid Salt, also referred to as the compound , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

It features a dibenzoyl-D-tartaric acid moiety, which is known for its chiral properties and ability to form salts with various amines. The structural complexity of the compound contributes to its diverse biological activities.

Pharmacological Properties

- Antioxidant Activity : The presence of hydroxyl groups in the structure enhances its potential as an antioxidant. Studies indicate that compounds with similar structures exhibit significant free radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases .

- Antimicrobial Effects : Initial investigations suggest that derivatives of benzoic acid possess antimicrobial properties. The compound may inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways .

- Anti-inflammatory Effects : Compounds containing hydroxybenzoic acids have been reported to exhibit anti-inflammatory properties. This may be attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses .

- Chiral Resolution : The dibenzoyl-D-tartaric acid component is often utilized in the chiral resolution of racemic mixtures. This property is crucial in pharmaceutical applications where enantiomerically pure compounds are required for efficacy and safety .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Free Radical Scavenging : The hydroxyl groups in the compound can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

- Membrane Interaction : The lipophilic nature of certain moieties allows for interaction with bacterial membranes, leading to increased permeability and cell lysis.

- Cytokine Modulation : By influencing signaling pathways related to inflammation, the compound may reduce the production of inflammatory mediators.

Case Study 1: Antioxidant Activity

A study conducted on related compounds demonstrated that those with similar structural characteristics exhibited significant antioxidant activity, effectively reducing oxidative stress markers in vitro. The results indicated a dose-dependent response, suggesting potential therapeutic applications in oxidative stress-related conditions.

Case Study 2: Antimicrobial Testing

In vitro testing against common bacterial strains revealed that derivatives of benzoic acid significantly inhibited bacterial growth. The compound's effectiveness was comparable to established antibiotics, highlighting its potential as an alternative antimicrobial agent.

Case Study 3: Chiral Resolution Application

Research on the use of dibenzoyl-D-tartaric acid salts for chiral resolution showed that they could effectively separate enantiomers of various pharmaceuticals. This application underscores the importance of this compound in drug development processes.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying this compound in complex biological or environmental matrices?

- Methodology: Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for sample preparation, as these sorbents effectively retain polar and nonpolar analytes. Prior to extraction, deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to minimize analyte adsorption losses . Quantify via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., triclosan-d3) to correct for matrix effects and ionization variability. Validate recovery rates using spiked samples across a concentration range (e.g., 0.1–100 μg/L) .

Q. How can researchers ensure chiral purity during synthesis of the (1R)-configured propylamine moiety?

- Methodology: Employ chiral chromatography with a mobile phase of methanol and buffered sodium acetate/1-octanesulfonate (pH 4.6) to resolve enantiomers. Monitor retention times and peak symmetry using a photodiode array detector. System suitability criteria should include resolution ≥2.0 between enantiomers and relative standard deviation (RSD) ≤2% for replicate injections .

Q. What stability-indicating assays are suitable for evaluating hydrolytic degradation under varying pH conditions?

- Methodology: Conduct forced degradation studies by incubating the compound in acidic (1 M HCl), basic (1 M NaOH), and neutral aqueous solutions at 40°C for 24–72 hours. Analyze degradation products via high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (methanol/water with 0.1% formic acid). Compare peak purity using UV spectra (200–400 nm) to confirm absence of co-eluting impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enantiomeric excess (ee) measurements obtained from different chiral columns?

- Methodology: Cross-validate results using orthogonal chiral stationary phases (e.g., cellulose-based vs. amylose-based columns). For example, a cellulose tris(3,5-dimethylphenylcarbamate) column may exhibit different selectivity compared to a tartaric acid-derived column. Optimize mobile-phase composition (e.g., isopropanol/hexane ratios) to enhance resolution. Statistical analysis (e.g., ANOVA) should be applied to assess inter-column variability and identify systematic biases .

Q. What strategies mitigate matrix interference during trace-level detection in wastewater samples?

- Methodology: Implement a two-step SPE cleanup: first, use mixed-mode cation exchange (MCX) cartridges to remove ionic interferents, followed by HLB cartridges for broad-spectrum retention. Spike samples with isotopically labeled analogs (e.g., BP-3-d5) to monitor matrix suppression/enhancement during LC-MS/MS. Employ post-column infusion of the analyte to identify ion suppression zones in the chromatogram .

Q. How to optimize synthetic routes to minimize diastereomeric byproducts during dibenzoyl-D-tartaric acid salt formation?

- Methodology: Control reaction temperature (<5°C) and stoichiometry (1:1 molar ratio of free base to tartaric acid) to favor selective salt crystallization. Monitor diastereomer ratios via nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H-NMR integration of diagnostic proton signals) and X-ray diffraction (XRD) for crystal structure confirmation. Thermodynamic vs. kinetic crystallization pathways should be evaluated using solubility phase diagrams .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different solvent systems?

- Methodology: Replicate solubility studies under standardized conditions (e.g., 25°C, 24-hour equilibration) using nephelometry or gravimetric analysis. For polar solvents (e.g., methanol), account for potential ester hydrolysis by quantifying degradation via LC-MS. Compare results with computational predictions (e.g., Hansen solubility parameters) to identify outliers and refine experimental protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.